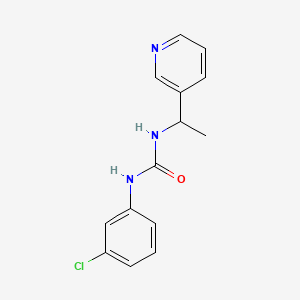
1-Cyclopentyl-3-(2,4-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-(2,4-difluorophenyl)urea, also known as CP-690,550, is a small molecule drug that has been studied for its potential therapeutic uses in various autoimmune diseases. This compound was first discovered by Pfizer in 2003 and has since been the subject of extensive scientific research.
Mecanismo De Acción
1-Cyclopentyl-3-(2,4-difluorophenyl)urea acts as a selective inhibitor of JAK3, which is a key enzyme involved in the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By inhibiting JAK3, 1-Cyclopentyl-3-(2,4-difluorophenyl)urea can effectively suppress the immune response and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(2,4-difluorophenyl)urea has been shown to have various biochemical and physiological effects on the immune system. This compound can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of T cells, and induce apoptosis of activated T cells. Additionally, 1-Cyclopentyl-3-(2,4-difluorophenyl)urea can reduce the levels of autoantibodies and immune complexes in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-Cyclopentyl-3-(2,4-difluorophenyl)urea for lab experiments is its high selectivity for JAK3, which reduces the risk of off-target effects. However, this compound has relatively low solubility in water, which can limit its use in certain experimental setups. Additionally, 1-Cyclopentyl-3-(2,4-difluorophenyl)urea has a relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-Cyclopentyl-3-(2,4-difluorophenyl)urea. One area of interest is the development of more potent and selective JAK3 inhibitors that can be used for the treatment of autoimmune diseases. Additionally, there is a need for further studies on the long-term safety and efficacy of 1-Cyclopentyl-3-(2,4-difluorophenyl)urea in humans. Finally, there is a growing interest in the use of JAK inhibitors in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of 1-Cyclopentyl-3-(2,4-difluorophenyl)urea involves several steps starting with the reaction of 2,4-difluoroaniline with cyclopentanone to produce 2,4-difluoro-α,α-dimethylcyclopentanone. This intermediate is then reacted with phosgene and ammonia to produce 1-Cyclopentyl-3-(2,4-difluorophenyl)urea.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-(2,4-difluorophenyl)urea has been extensively studied for its potential therapeutic uses in autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. This compound has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways of various cytokines that are involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-8-5-6-11(10(14)7-8)16-12(17)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPLIXLWZBOGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2,4-difluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)





![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)


